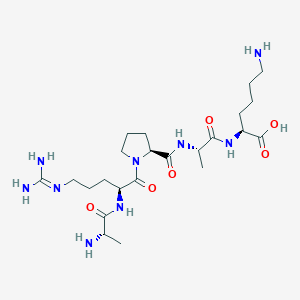
Metazachlor metabolite M6
Descripción general
Descripción
Metazachlor metabolite M6 is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Herbicide Efficacy and Plant Response
- Metazachlor in Riparian Buffers : Metazachlor, used globally as a herbicide, is metabolized in grey poplar to 16 detectable metabolites. Poplars, as riparian buffers, can uptake and biotransform metazachlor, affecting antioxidant enzyme activity and phenolic substance content, indicating stress responses in plants (Maršík et al., 2021).
2. Environmental and Ecological Impact
- Plankton Communities in Freshwater Ecosystems : Metazachlor concentrations above 5 microg L(-1) significantly affect plankton in freshwater ecosystems, particularly harming chlorophytes while leaving diatoms and cryptophytes relatively unaffected. This impacts zooplankton due to changes in habitat structure caused by macrophyte decline (Mohr et al., 2008).
- Impact on Aquatic Macrophytes : High concentrations of metazachlor (200 and 500 microg L(-1)) can cause significant and long-lasting effects on aquatic macrophytes, potentially disrupting ecosystem functions (Mohr et al., 2007).
3. Metazachlor Behavior and Degradation
- Formulation Influence on Soil Mobility : The formulation of metazachlor affects its mobility in soil. For instance, alginate controlled-release formulations can reduce the vertical mobility of metazachlor compared to standard suspension concentrates (Włodarczyk, 2014).
- Sonolytic Degradation in Water : Sonolytic degradation, activated by oxygen or insoluble Fe(III), can intensify the degradation process of metazachlor in water, suggesting potential methods for mitigating its environmental impact (Kask et al., 2018).
4. Regulatory and Risk Assessment
- Pesticide Risk Assessment and Regulation : Reviews and evaluations of metazachlor's environmental and health risks have been conducted, considering factors like groundwater exposure and toxicological relevance. These assessments play a crucial role in regulatory decisions and pesticide management strategies (Brancato et al., 2017).
Mecanismo De Acción
Target of Action
Metazachlor, the parent compound of Metazachlor metabolite M6, is a member of the chloroacetamide class of chemicals . It is primarily used as a herbicide to control a wide range of weeds in crops, ornamental trees, and shrubs . The primary targets of Metazachlor are the enzymes involved in the synthesis of very-long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Mode of Action
Metazachlor acts by inhibiting the elongase activity during lipid biosynthesis . This inhibition disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell division and tissue differentiation during growth . As a result, the normal growth of the plant is affected, leading to the production of deformed seeds .
Biochemical Pathways
The biochemical pathways affected by Metazachlor involve the biosynthesis of lipids. Specifically, the compound interferes with the elongase enzymes that catalyze the formation of very-long-chain fatty acids . These fatty acids are essential components of the lipid bilayer in cell membranes and play a crucial role in various cellular functions. Disruption of these pathways can lead to abnormal cell division and growth .
Pharmacokinetics
Metazachlor is quickly metabolized in plants . It is absorbed through the roots or stems and is completely metabolized in the plant, with no detectable residues at harvest . The major metabolites of Metazachlor, which likely include this compound, are formed through oxidation and hydroxylation processes . These metabolites are more polar than the parent compound, which may affect their distribution and bioavailability in the plant.
Result of Action
The action of Metazachlor and its metabolites results in significant morphological changes in the plant. Specifically, the inhibition of very-long-chain fatty acid synthesis leads to the production of deformed seeds . This is due to the disruption of normal cell division and tissue differentiation processes, which are crucial for the growth and development of the plant .
Action Environment
The action, efficacy, and stability of Metazachlor and its metabolites can be influenced by various environmental factors. For instance, Metazachlor is known to be mobile in the environment and can be transported through drainflow . This mobility can potentially increase the exposure of non-target organisms to the compound and its metabolites . Furthermore, the degradation of Metazachlor in soil under field conditions has been reported, with a mean half-life of 6.8 days . This suggests that the persistence of Metazachlor and its metabolites in the environment can be influenced by factors such as soil type, temperature, and moisture content .
Safety and Hazards
Metazachlor is reported to be moderately toxic to fish . The herbicide Butisan 400 SC, containing 35.6% metazachlor, applied at 5.0 mg/l induced vitellogenin synthesis in zebrafish . Metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Metazachlor Metabolite M6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, metazachlor affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell division and tissue differentiation during growth, resulting in the production of deformed seeds .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Metazachlor is absorbed through the roots or stems of plants and affects elongase activity during lipid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is quickly metabolized in plants , indicating its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding environmentally relevant concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. In plants, the Cl atom in metazachlor is replaced by glutathione, which can be decomposed by oxidation and hydroxylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed through the roots or stems of plants .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUANMZOSNWAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679741 | |
| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75972-11-1 | |
| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)






![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)



![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
